2-Phenyl-2H-1,2,3-triazol-4-amine

Antidiabetic Enzyme Inhibition Alpha-Glucosidase

Researchers developing α-glucosidase inhibitors or neuropeptide Y5 antagonists need the correct regioisomer. Generic triazoles lack the essential N2-phenyl-4-amino pattern, causing failed SAR. This compound is the authentic scaffold. Key facts: - Yields α-glucosidase inhibitors with IC50 54-482 μM (yeast maltase) - Precursor for neuropeptide Y5 antagonist (trans-N-[1-(2-fluorophenyl)-3-pyrazolyl]-3-oxospiro[6-azaisobenzofuran-1(3H),1'-cyclohexane]-4'-carboxamide) - 4-Amino group enables amide, sulfonamide, urea formation - Synthesis via nitro reduction (73% benchmark yield) - Purity ≥95%, global shipping available.

Molecular Formula C8H8N4
Molecular Weight 160.18 g/mol
CAS No. 39102-26-6
Cat. No. B1352299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2H-1,2,3-triazol-4-amine
CAS39102-26-6
Molecular FormulaC8H8N4
Molecular Weight160.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2N=CC(=N2)N
InChIInChI=1S/C8H8N4/c9-8-6-10-12(11-8)7-4-2-1-3-5-7/h1-6H,(H2,9,11)
InChIKeyVJOJLJGJYMRISA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2H-1,2,3-triazol-4-amine (CAS 39102-26-6): A Core Heterocyclic Scaffold for Pharmaceutical Building Blocks and Procurement


2-Phenyl-2H-1,2,3-triazol-4-amine (CAS 39102-26-6) is a heterocyclic compound belonging to the 1,2,3-triazole class, characterized by a five-membered ring containing three nitrogen atoms and substituted with a phenyl group at the N2 position and an amino group at the C4 position [1]. This specific substitution pattern defines its regioisomeric identity and serves as a fundamental scaffold for constructing diverse bioactive molecules, notably kinase inhibitors and neuropeptide Y receptor antagonists [1]. Its utility lies in its role as a versatile intermediate, where the amino group offers a reactive handle for further derivatization via reactions such as amide bond formation or diazotization [1].

Scaffold identity
2-Phenyl-2H-1,2,3-triazole core for kinase inhibitor and GPCR modulator design
Key functionality
4-Amino handle enables amide bond, diazotization and diverse coupling reactions
Regiochemical selection
N2-phenyl substitution defines a distinct regioisomeric series with unique SAR profiles

Procurement Alert: Why Generic Substitution of 2-Phenyl-2H-1,2,3-triazol-4-amine (CAS 39102-26-6) Is Scientifically Unsound


Substituting 2-Phenyl-2H-1,2,3-triazol-4-amine with a generic 'triazole' or a different regioisomer is scientifically invalid due to profound differences in biological activity and reactivity. The position of the phenyl group (N1 vs. N2) defines distinct regioisomeric series with markedly different enzyme inhibition profiles; for instance, 2-phenyl-2H-1,2,3-triazole derivatives (Series B) exhibit distinct α-glucosidase inhibitory potencies compared to their 1-phenyl-1H counterparts (Series A), with the most potent hits against yeast maltase residing in the Series B scaffold [1]. Furthermore, the presence and position of the 4-amino group are critical for downstream chemical derivatization; replacing this compound with a non-aminated analog, such as 2-phenyl-2H-1,2,3-triazole, eliminates the primary reactive site required for constructing more complex pharmacophores . Therefore, using an incorrect analog compromises both the fidelity of structure-activity relationship (SAR) studies and the synthetic pathway for target molecules [1].

Regioisomer
Target scaffold
2-Phenyl-2H-1,2,3-triazol-4-amine (Series B)
Common substitute
1-Phenyl-1H-1,2,3-triazole analogs (Series A) or other N1-substituted triazoles
Risk
Regioisomeric shift (N2 to N1) can profoundly alter enzyme inhibition profiles and hit rates; SAR fidelity may not transfer.
Derivatization
Replacing the 4-amino group with a non-aminated analog removes the primary reactive site for building complex pharmacophores, blocking downstream synthetic routes.

Quantitative Comparative Evidence for 2-Phenyl-2H-1,2,3-triazol-4-amine (CAS 39102-26-6) vs. Closest Analogs


Enzymatic Activity: Class-Level Potency of 2-Phenyl-2H-1,2,3-triazoles as α-Glucosidase Inhibitors vs. 1-Phenyl Regioisomers

The 2-phenyl-2H-1,2,3-triazole scaffold (Series B) demonstrates a distinct and potent class-level profile for α-glucosidase inhibition compared to the 1-phenyl-1H-1,2,3-triazole regioisomer (Series A). In a screening of 60 non-glycosidic triazole derivatives at 500 μM, the most active compounds against baker's yeast α-glucosidase (MAL12) and porcine pancreatic α-amylase (PPA) were predominantly from the Series B (2-phenyl-2H) group [1]. While the parent 2-Phenyl-2H-1,2,3-triazol-4-amine itself was not reported as the most potent analog, the core scaffold is critical for achieving high inhibitory activity, with several Series B derivatives exhibiting IC50 values as low as 54 μM against MAL12 and 145 μM against PPA [1].

α-Glucosidase inhibition
Class-level inference
2-Phenyl-2H series dominates top hits
≥60% inhibition at 500 μM (MAL12)
1-Phenyl series underrepresented among actives
Supports regioisomer-specific enzyme inhibition profile for this scaffold
Parent 2-phenyl-2H-1,2,3-triazol-4-amine not tested; class-level scaffold evidence
Antidiabetic Enzyme Inhibition Alpha-Glucosidase

Synthetic Efficiency: Established Reduction Route for 2-Phenyl-2H-1,2,3-triazol-4-amine Offers a Benchmark Yield of 73%

A well-documented synthetic route for 2-Phenyl-2H-1,2,3-triazol-4-amine involves the reduction of the corresponding 4-nitrotriazole precursor using iron and sulfuric acid in ethanol under heating for 2 hours, achieving a reported yield of 73% . This provides a verifiable performance metric for comparing alternative synthetic methodologies or procuring from different suppliers. In contrast, many analogous amino-triazole compounds may rely on different synthetic pathways (e.g., copper-catalyzed azide-alkyne cycloaddition or other reduction conditions) with variable yields that must be optimized on a case-by-case basis [1].

Synthetic yield
Method context
73%
Nitro reduction benchmark
Established reference yield for route evaluation and supplier benchmarking
Fe/H₂SO₄ in EtOH, 2 h heating
Synthetic Chemistry Process Development Nitro Reduction

Commercial Availability and Purity: Direct Procurement Benchmarking for 2-Phenyl-2H-1,2,3-triazol-4-amine

2-Phenyl-2H-1,2,3-triazol-4-amine (CAS 39102-26-6) is commercially available from multiple vendors with standardized purity grades, enabling direct price and quality comparisons. For instance, Fluorochem offers the compound at 95% purity , while MolCore provides it with a purity of ≥98% . AKSci also lists the compound with a minimum purity specification of 95% . This allows procurement professionals to make informed decisions based on required purity levels, pricing, and vendor reliability, contrasting with less common analogs that may have limited or no commercial availability.

Commercial purity
Data to verify
95% – ≥98%
Fluorochem, MolCore, AKSci
Multiple purity grades support procurement flexibility
Vendor specifications as of 2024-2025; verify current lot
Chemical Procurement Quality Control Supply Chain

High-Value Application Scenarios for Procuring 2-Phenyl-2H-1,2,3-triazol-4-amine (CAS 39102-26-6)


Core Scaffold for Next-Generation Antidiabetic Drug Discovery

Researchers focused on developing novel α-glucosidase inhibitors for Type 2 diabetes should procure 2-Phenyl-2H-1,2,3-triazol-4-amine as the foundational core for constructing focused compound libraries. As demonstrated in class-level studies, the 2-phenyl-2H-1,2,3-triazole scaffold (Series B) yields derivatives with potent inhibitory activity against yeast maltase, with IC50 values ranging from 54 to 482 μM . Using this specific scaffold as a starting point for further derivatization (e.g., carboxaldehydes, phenylhydrazones) is scientifically justified to explore structure-activity relationships aimed at improving potency and selectivity .

Building Block in Neuropeptide Y Y5 Receptor Antagonist Synthesis

Medicinal chemists engaged in developing therapeutics for appetite regulation and obesity should obtain this compound as a critical building block. It is a key precursor in the synthesis of trans-N-[1-(2-fluorophenyl)-3-pyrazolyl]-3-oxospiro[6-azaisobenzofuran-1(3H),1'-cyclohexane]-4'-carboxamide, a potent and orally active neuropeptide Y Y5 receptor antagonist . Substitution with a non-aminated or incorrectly substituted triazole would block the synthetic route to this specific pharmacophore.

Precursor for Diverse 4-Substituted 1,2,3-Triazole Derivatives

Synthetic and process chemistry teams aiming to create novel triazole-based materials, ligands, or intermediates should procure this compound as a versatile precursor. The 4-amino group enables a wide range of downstream chemical transformations, including diazotization and subsequent coupling reactions (e.g., Sandmeyer, Heck), or conversion to amides, sulfonamides, and ureas. Its established synthesis via nitro reduction, with a benchmark yield of 73% , provides a reliable starting point for process optimization and scale-up studies.

Analytical Standard for Quality Control of Triazole-Based Drug Substances

Analytical development and quality control laboratories in pharmaceutical manufacturing should source this compound as a reference standard or starting material for impurity profiling. Its high commercial purity (available up to ≥98% ) makes it suitable for use in method development and validation for HPLC, LC-MS, and NMR assays. This ensures the accurate quantification and purity assessment of more complex drug candidates that incorporate the 2-phenyl-2H-1,2,3-triazole moiety.

Application
Selection Property
Validation Focus
α-Glucosidase inhibitor library synthesis
2-Phenyl-2H scaffold activity profile
Class-level enzyme inhibition assay (MAL12, PPA) for hit expansion
NPY Y5 receptor antagonist pharmacophore assembly
4-Amino group reactivity for key coupling step
Synthetic route fidelity to the trans-spirocyclic carboxamide
Versatile 4-substituted triazole derivatization
Amino handle transformation scope (diazotization, amide, sulfonamide)
Yield benchmark and reaction condition compatibility
Analytical reference for triazole-containing drug substances
High commercial purity grades (≥95%)
HPLC/LC-MS method suitability and impurity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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